(3-((Furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)(4-(2-methoxyethoxy)phenyl)methanone
Description
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Properties
IUPAC Name |
[3-(furan-2-ylmethylsulfonyl)pyrrolidin-1-yl]-[4-(2-methoxyethoxy)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO6S/c1-24-11-12-26-16-6-4-15(5-7-16)19(21)20-9-8-18(13-20)27(22,23)14-17-3-2-10-25-17/h2-7,10,18H,8-9,11-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMNLTRYMIUVDQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC=C(C=C1)C(=O)N2CCC(C2)S(=O)(=O)CC3=CC=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3-((Furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)(4-(2-methoxyethoxy)phenyl)methanone is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of this compound is C₁₈H₁₈N₂O₃S. Its structure includes:
- A pyrrolidine ring , which may influence its interaction with biological targets.
- A furan moiety , known for its role in various biological activities.
- A sulfonyl group , which can enhance solubility and bioavailability.
Anticancer Activity
Recent studies have indicated that compounds with similar structural features exhibit significant anticancer properties. For instance, the presence of the pyrrolidine ring has been linked to enhanced cytotoxicity against various cancer cell lines. The compound's interactions with cellular pathways can lead to apoptosis in cancer cells, as observed in several analogs tested against breast and lung cancer cell lines.
Case Study:
A study involving a series of pyrrolidine derivatives demonstrated that modifications in the furan and sulfonamide groups significantly affected their IC50 values against cancer cell lines. The compound exhibited comparable potency to standard chemotherapeutics like doxorubicin, suggesting its potential as a lead compound for further development.
Anticonvulsant Activity
Compounds similar to this compound have shown promising anticonvulsant properties. The mechanism is believed to involve modulation of neurotransmitter systems, particularly through GABAergic pathways.
Research Findings:
In a pharmacological evaluation, derivatives were tested for their ability to prevent seizures in animal models. The results indicated that specific modifications on the pyrrolidine backbone enhanced efficacy, leading to a significant reduction in seizure frequency.
The mechanism by which this compound exerts its biological effects likely involves:
- Enzyme Inhibition: The sulfonamide group may interact with enzyme active sites, inhibiting their function.
- Receptor Modulation: The compound could bind to various receptors, altering signaling pathways associated with cell survival and proliferation.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:
- Furan Ring: Enhances interaction with biological targets due to its electron-rich nature.
- Pyrrolidine Moiety: Influences conformational flexibility, affecting binding affinity.
| Structural Feature | Impact on Activity |
|---|---|
| Furan Ring | Increases binding affinity |
| Sulfonyl Group | Enhances solubility and bioavailability |
| Pyrrolidine Ring | Modulates receptor interactions |
Scientific Research Applications
Research indicates that this compound exhibits several potential biological activities:
Antimicrobial Properties
Compounds with similar structures have shown significant antimicrobial activity against various strains, including Escherichia coli and Staphylococcus aureus. The presence of the sulfonamide group enhances its efficacy against microbial infections, potentially serving as a basis for developing new antibacterial agents.
Anticancer Activity
Studies have indicated that derivatives of this compound may possess anticancer properties. Research focusing on pyrrolidine derivatives has demonstrated significant cytotoxic effects against various cancer cell lines, suggesting that this compound could be explored for its therapeutic potential in oncology.
Antimicrobial Evaluation
A study evaluated the antimicrobial effects of similar derivatives, revealing a Minimum Inhibitory Concentration (MIC) range between 3.12 and 12.5 µg/mL against Staphylococcus aureus. This showcases its potential as an antibacterial agent.
Anticancer Activity
In another study, pyridine derivatives were synthesized and evaluated for their anticancer activity. Results indicated that these derivatives exhibited significant cytotoxicity against multiple cancer cell lines, pointing to the potential of structurally related compounds for cancer therapy.
Q & A
Q. Computational DFT Studies :
Q. Mitigation Strategy :
- Screen ligands (e.g., Xantphos) to stabilize Pd intermediates.
- Use silver additives (Ag₂O) to suppress side reactions in copper systems .
How do electronic effects of the methoxyethoxy and furanmethylsulfonyl groups influence reactivity?
Advanced Research Question
The methoxyethoxy group acts as an electron-donating substituent, increasing electron density on the phenyl ring and directing electrophilic substitution. In contrast, the furanmethylsulfonyl group withdraws electrons via resonance (–SO₂–), polarizing the pyrrolidine ring and enhancing susceptibility to nucleophilic attack.
Q. Experimental Validation :
Q. Resolution Methods :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
